REACTION_CXSMILES
|
[C:1]([O:11]CC)(=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C-:14]#[N:15].[K+].[Cl-].[NH4+]>CN(C=O)C>[C:14]([CH:3]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1)[CH2:2][C:1]([OH:11])=[O:10])#[N:15] |f:1.2,3.4|
|
Name
|
|
Quantity
|
85.3 g
|
Type
|
reactant
|
Smiles
|
C(C=CC1=CC=CC=C1)(=O)OCC
|
Name
|
|
Quantity
|
64.2 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
38.9 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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105 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at 105° C. for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The somewhat cooled mixture was filtered and most of the DMF
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted twice with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The combined diethyl ether phases were evaporated
|
Type
|
STIRRING
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Details
|
2 M NaOH (250 mL) and stirred at ambient temperature for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with brine (200 mL) and water (400 mL)
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Type
|
WASH
|
Details
|
washed twice with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
After acidification (12 M HCl) the aqueous phase was extracted three times with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The pooled organic phases were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |